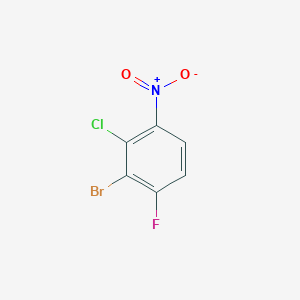

1-Bromo-2-chloro-6-fluoro-3-nitrobenzene

Description

1-Bromo-2-chloro-6-fluoro-3-nitrobenzene is a halogenated aromatic compound with the molecular formula C₆H₂BrClFNO₂. It features a benzene ring substituted with bromine (position 1), chlorine (position 2), fluorine (position 6), and a nitro group (position 3). This compound is primarily used in pharmaceutical and agrochemical synthesis due to its reactivity as a halogenated nitroaromatic intermediate.

Key safety precautions include avoiding heat sources (P210) and ensuring proper handling to prevent inhalation or skin contact, as indicated by hazard codes R36/37/38 (irritant) and S26 (eye washing) in related compounds .

Properties

Molecular Formula |

C6H2BrClFNO2 |

|---|---|

Molecular Weight |

254.44 g/mol |

IUPAC Name |

2-bromo-3-chloro-1-fluoro-4-nitrobenzene |

InChI |

InChI=1S/C6H2BrClFNO2/c7-5-3(9)1-2-4(6(5)8)10(11)12/h1-2H |

InChI Key |

HUXCSBSKSYIRDN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])Cl)Br)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Bromo-2-chloro-6-fluoro-3-nitrobenzene typically involves multi-step reactions starting from benzene derivatives. Common synthetic routes include:

Chemical Reactions Analysis

1-Bromo-2-chloro-6-fluoro-3-nitrobenzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution due to the presence of electron-withdrawing groups like nitro and halogens.

Reduction Reactions: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: Although less common, the compound can undergo oxidation under specific conditions to form different functional groups.

Scientific Research Applications

1-Bromo-2-chloro-6-fluoro-3-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-2-chloro-6-fluoro-3-nitrobenzene involves its reactivity towards nucleophiles and electrophiles. The electron-withdrawing groups on the benzene ring make it susceptible to nucleophilic attack, leading to substitution reactions. The nitro group can also participate in redox reactions, influencing the compound’s overall reactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Halogenated Benzenes

Table 1: Physical and Chemical Properties

*Estimated based on substituent contributions.

Key Observations :

Effect of Nitro Group: The presence of the nitro group significantly increases molecular weight and boiling points compared to non-nitro analogs (e.g., 1-Bromo-3-chloro-5-fluorobenzene vs. 1-Bromo-2-nitrobenzene) .

Halogen Positioning : Chlorine and fluorine in ortho/para positions (e.g., this compound) may enhance electrophilic substitution reactivity compared to meta-substituted derivatives .

Safety Profile : Nitro-containing compounds generally exhibit higher toxicity and flammability risks, necessitating stringent handling protocols .

Biological Activity

1-Bromo-2-chloro-6-fluoro-3-nitrobenzene is a halogenated aromatic compound characterized by its complex substitution pattern, which significantly influences its chemical reactivity and biological activity. This compound has garnered attention due to its potential applications in pharmaceuticals, agrochemicals, and materials science. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mutagenicity, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₃BrClFNO₂, with a molecular weight of approximately 254.44 g/mol. The presence of halogens (bromine, chlorine, and fluorine) and a nitro group contributes to its unique chemical behavior.

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit notable antimicrobial activity. For instance, studies have shown that halogenated nitrobenzenes can effectively inhibit the growth of various bacterial strains and fungi. The specific interactions of this compound with microbial targets remain to be fully elucidated, but the presence of the nitro group suggests a mechanism involving the generation of reactive nitrogen species that can damage microbial DNA and proteins .

Case Studies

- Antimicrobial Testing : A study investigating the antimicrobial efficacy of various nitro-substituted benzene derivatives found that compounds similar to this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The study highlighted that the introduction of halogens enhanced the antimicrobial activity compared to non-halogenated analogs.

- Toxicological Assessment : In a toxicological evaluation involving several halogenated compounds, researchers noted that this compound exhibited cytotoxic effects in human cell lines, indicating potential risks associated with exposure. Further investigation into its metabolic pathways revealed that it could undergo reductive metabolism, leading to the formation of reactive intermediates .

Comparative Analysis

The following table summarizes the biological activities of structurally related compounds:

| Compound Name | Antimicrobial Activity | Mutagenicity | Notes |

|---|---|---|---|

| This compound | Moderate | Potential | Requires further investigation |

| 1-Bromo-4-chloro-5-fluoro-2-nitrobenzene | High | Confirmed | Exhibits strong antibacterial properties |

| 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene | Low | Uncertain | Less studied; potential for lower activity |

| 1-Chloro-2,4-difluoro-5-nitrobenzene | Moderate | Confirmed | Known mutagen; similar structure |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.